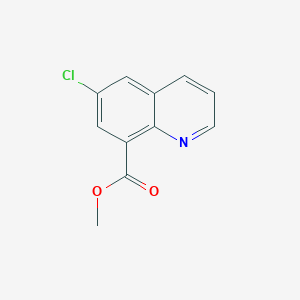

Methyl 6-chloroquinoline-8-carboxylate

Description

Contextual Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic and medicinal chemistry. nih.govnih.gov Its prevalence in a wide array of natural products and synthetic compounds underscores its importance. nih.gov The unique structural and electronic properties of the quinoline ring system make it a versatile building block, or "privileged scaffold," in the synthesis of molecules with significant medical and industrial applications. researchgate.net

In advanced organic synthesis, the functionalization of the quinoline ring is a key strategy for developing novel compounds. rsc.org Researchers have developed numerous classical and modern synthetic methods to create a diverse library of quinoline derivatives. nih.govnih.gov These methods allow for the precise introduction of various functional groups at different positions on the ring, which can significantly alter the molecule's pharmacological profile. rsc.org This versatility facilitates the creation of new compounds with enhanced efficacy, target selectivity, and improved pharmacokinetic properties, accelerating the discovery of new drug candidates for a range of diseases, including cancer and infectious diseases. researchgate.netrsc.org

Strategic Importance of Halogenated Quinoline Carboxylates in Contemporary Chemical Research

The strategic incorporation of halogen atoms and carboxylate groups onto the quinoline scaffold has become a pivotal tactic in contemporary chemical research. Halogenated quinolines, such as those containing chlorine, are of particular interest due to the unique properties conferred by the halogen substituent. The presence of a chlorine atom can enhance a molecule's binding affinity to biological targets and influence its reactivity in nucleophilic substitution or cross-coupling reactions.

Quinoline carboxylates, which are quinoline structures bearing a carboxylic acid or ester group, are also central to the development of new chemical entities. acs.orgresearchgate.net The carboxylate group can serve as a handle for further synthetic modifications and can influence the molecule's solubility and ability to interact with biological systems. The combination of a halogen and a carboxylate group on the quinoline framework creates a class of compounds with significant potential in drug discovery and materials science. chem-iso.com These disubstituted quinolines are often used as key intermediates in the synthesis of more complex, biologically active molecules. chem-iso.com

Current Research Trajectories and Gaps for Methyl 6-chloroquinoline-8-carboxylate

This compound is a specific example of a halogenated quinoline carboxylate that serves as a valuable intermediate in organic synthesis. Current research involving this compound and its close analogs primarily focuses on its utility as a building block for creating more complex heterocyclic structures. For instance, derivatives of quinoline carboxylic acids are investigated for their potential as antitumor and antimalarial agents. acs.org

A significant portion of the available research mentions compounds with similar substitution patterns, highlighting their role in the synthesis of molecules with potential biological activities, including antimicrobial and anticancer properties. The chloro and carboxylate groups are noted to be crucial for the reactivity and potential biological activity of these molecules, possibly by interacting with specific enzymes or receptors.

However, there appears to be a gap in the literature regarding the dedicated exploration of this compound itself as a primary bioactive agent. While its role as a synthetic precursor is established, comprehensive studies on its own pharmacological profile are not widely reported. Future research could focus on the direct biological screening of this compound across various assays to determine if it possesses any inherent therapeutic properties. Furthermore, a deeper investigation into its reactivity and the development of novel synthetic transformations utilizing its specific functional groups could open new avenues for its application in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloroquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARVSKZCFCFPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Chloroquinoline 8 Carboxylate and Cognate Quinoline Ester Derivatives

Foundational Approaches to Quinoline (B57606) Core Construction Applicable to Carboxylates

The construction of the fundamental quinoline ring system is a cornerstone of heterocyclic chemistry, with several established methods offering pathways to a diverse range of substituted derivatives. These methods are adaptable for the synthesis of quinolines bearing or amenable to the introduction of a carboxylate group.

Mechanistic and Synthetic Aspects of the Friedländer Condensation

The Friedländer synthesis is a versatile and widely employed method for the construction of quinoline derivatives. wikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde, in the presence of an acid or base catalyst. wikipedia.orgresearchgate.net

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the first, an aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound occurs, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group and the carbonyl of the active methylene compound, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. wikipedia.org A variety of catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, have been utilized to promote this reaction. wikipedia.org A modification of this process involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then undergo the Friedländer condensation. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline |

| 2-Aminoacetophenone | Acetone | Acid or Base | 2,4-Dimethylquinoline |

| 2-Nitrobenzaldehyde | Ketone (with α-methylene) | Fe/AcOH (reduction), then base | Substituted Quinoline |

Comprehensive Analysis of Skraup and Combes Quinoline Syntheses

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines, typically from the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.com Subsequent cyclization and oxidation yield the quinoline ring system. pharmaguideline.com This method is particularly relevant for the synthesis of 6-chloroquinolines by utilizing a 4-chloroaniline (B138754) as the starting material. quora.com The reaction is known for being vigorous, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org

Combes Quinoline Synthesis: The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. iipseries.org The reaction begins with the formation of an enamine from the aniline and the β-diketone, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product. iipseries.org The regioselectivity of the cyclization can be influenced by the substituents on the aniline ring. For instance, the synthesis of 2,4-dimethyl-7-chloroquinoline has been achieved using m-chloroaniline in a Combes reaction. iipseries.org

| Synthesis Name | Aniline Derivative | Carbonyl Component | Key Reagents | Product Type |

| Skraup | Aniline | Glycerol | H₂SO₄, Oxidizing Agent | Quinoline |

| Skraup | 4-Chloroaniline | Glycerol | H₂SO₄, Oxidizing Agent | 6-Chloroquinoline (B1265530) |

| Combes | Aniline | β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Combes | m-Chloroaniline | Acetylacetone | Acid Catalyst | 2,4-Dimethyl-7-chloroquinoline |

Targeted Synthesis of Chloroquinoline Carboxylic Acid Esters

The synthesis of methyl 6-chloroquinoline-8-carboxylate requires specific methodologies for the introduction of the substituent groups at the desired positions of the quinoline core. This can be achieved either by starting with appropriately substituted precursors in the quinoline-forming reaction or by post-synthesis functionalization of a pre-formed quinoline ring.

Esterification Protocols for Carboxylate Functionalization at C-8

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For quinoline-8-carboxylic acids, standard esterification methods are generally applicable. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common and cost-effective method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol helps to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, for more sensitive substrates or to avoid strongly acidic conditions, other esterification protocols can be employed. One such method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol in the presence of a non-nucleophilic base like triethylamine.

A specific example involves the synthesis of methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate, where the precursor, 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, is treated with thionyl chloride to form the acid chloride, which is then reacted with methanol to yield the methyl ester.

Regioselective Chlorination Strategies at C-6 of the Quinoline System

A more reliable strategy to ensure the C-6 chloro substitution is to incorporate it from the outset of the synthesis. The Skraup synthesis, for example, allows for the direct construction of the 6-chloroquinoline core by using 4-chloroaniline as the starting material. Similarly, the Combes synthesis can be adapted to produce chloro-substituted quinolines by using a chlorinated aniline derivative. iipseries.org

Direct chlorination of the quinoline ring itself often leads to a mixture of products. For instance, chlorination of quinoline in concentrated sulfuric acid in the presence of silver sulfate yields a mixture of 5-chloro-, 8-chloro-, and 5,8-dichloroquinoline. pjsir.org Therefore, building the chloro-substituted quinoline core from a chlorinated precursor is generally the preferred method for achieving regioselectivity at the C-6 position.

Oxidative Pathways to Quinoline Carboxylic Acid Precursors

The carboxylate group at the C-8 position can be introduced by the oxidation of a suitable precursor, such as a methyl group. The oxidation of an 8-methylquinoline (B175542) derivative to the corresponding 8-carboxylic acid is a feasible synthetic step. A patented process describes the direct oxidation of 7-chloro-8-methylquinoline (B132762) to 7-chloroquinoline-8-carboxylic acid using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a vanadium catalyst. google.com This methodology highlights a direct route to the carboxylic acid precursor of the target ester.

Another approach involves a multi-step sequence starting from 8-methylquinoline. nuph.edu.uanuph.edu.ua For instance, the synthesis of methyl 2-chloroquinoline-8-carboxylate has been achieved starting from 8-methylquinoline, which undergoes a series of transformations including oxidation of the methyl group to a carboxylic acid. nuph.edu.uanuph.edu.ua These oxidative strategies provide a valuable pathway to the necessary quinoline-8-carboxylic acid intermediate, which can then be esterified as described previously.

| Precursor | Oxidizing Agent | Catalyst | Product |

| 7-Chloro-8-methylquinoline | Nitric acid or Nitrogen dioxide | Vanadium(V) or Vanadium(IV) | 7-Chloroquinoline-8-carboxylic acid |

| 8-Methylquinoline | (Multi-step process) | Various | Quinoline-8-carboxylic acid derivatives |

Contemporary Synthetic Advancements

The synthesis of quinoline scaffolds, including functionalized esters like this compound, has evolved significantly, moving towards more efficient, atom-economical, and environmentally benign methodologies. Modern strategies focus on sophisticated reaction designs, energy-efficient activation methods, and the extensive use of catalysis to construct and modify the quinoline core with high precision.

Unimolecular and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis for creating complex molecular structures in a single step from multiple starting materials. rsc.org This approach offers high atom economy and allows for the generation of diverse molecular libraries. rsc.org The Povarov reaction, a classic example of an MCR, facilitates the synthesis of tetrahydroquinolines through a Diels-Alder reaction involving an aryl amine, an aldehyde, and an activated alkene. mdpi.com This strategy is particularly effective for producing hits for anti-infective agents. iipseries.org

| Reaction Name | Type | Key Reactants | Product Type | Reference |

| Povarov Reaction | Multicomponent | Aryl amine, Aldehyde, Activated alkene | Tetrahydroquinolines | mdpi.com |

| Gewald Reaction | Multicomponent | (Adapted for quinolines) | Substituted Quinolines | rsc.org |

| Ugi Reaction | Multicomponent | (Adapted for quinolines) | Diverse Quinoline Scaffolds | rsc.org |

Energy-Efficient Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to various classic quinoline syntheses, including the Friedländer and Skraup methods.

In one modification of the Friedländer synthesis, microwave irradiation at 160 °C using neat acetic acid as both solvent and catalyst enabled the formation of a quinoline derivative in just 5 minutes in excellent yield. cam.ac.uk This approach is significantly more efficient than the conventional method, which requires several days and produces very poor yields. cam.ac.uk Similarly, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic reduction in reaction time when performed under microwave irradiation, even though the yield was not substantially improved. nih.gov

Researchers have also developed novel one-pot, three-component procedures under microwave irradiation to create complex quinoline-based hybrids. For example, dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment were efficiently synthesized by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. unf.edu This catalyst-free method highlights the efficiency and green credentials of microwave-assisted organic synthesis. unf.edu

| Synthesis Type | Reactants | Conditions | Reaction Time | Key Advantage | Reference |

| Modified Friedländer | 2-Aminobenzophenone, Ketones | Neat Acetic Acid, 160°C, MW | 5 minutes | Rapid synthesis, excellent yield | cam.ac.uk |

| Skraup Synthesis | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Microwave Irradiation | Reduced significantly | Drastic time reduction | nih.gov |

| Three-Component Hybrid | Formyl-quinoline, Heterocyclic amine, 1,3-diketone | DMF, MW | Not specified | Efficient, catalyst-free, one-pot | unf.edu |

| 8-Hydroxyquinoline-2-carboxanilides | 8-Hydroxyquinoline-2-carboxylic acid, Substituted aniline | PCl₃, MW | Not specified | Good yields (61-79%) | nih.gov |

Catalytic Applications in Quinoline Ring Formation and Functionalization

Transition metal catalysis is a cornerstone of modern organic chemistry, enabling the regioselective functionalization of heterocyclic compounds like quinoline through C-H activation. nih.govscilit.com This strategy is considered highly attractive as it represents a greener approach to creating functionalized quinolines. nih.gov Catalysts based on palladium, copper, nickel, and rhodium have been extensively used for this purpose. nih.gov

For example, rhodium catalysts have been employed for the highly selective C2 activation of heteroarenes for hydroarylation. nih.gov Copper-catalyzed microwave-assisted C2 alkylation of quinoline N-oxides with tosylhydrazones has also been reported as an efficient and selective route. nih.gov Furthermore, nickel-catalyzed C2 phenylation of quinolines with organozinc reagents has proven effective, particularly with electron-rich aryl donors. nih.gov

The direct functionalization of distal positions (C3-C8) in the quinoline ring, which is traditionally more challenging, has seen significant progress. nih.gov For instance, ruthenium-catalyzed direct arylation of C-H bonds has been reported, and iridium catalysts have been used for synthesizing functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones in an environmentally benign manner. organic-chemistry.org These catalytic methods tolerate a wide range of functional groups, offering versatile pathways to novel quinoline derivatives. nih.govorganic-chemistry.org

| Catalyst Type | Reaction | Position Functionalized | Key Features | Reference |

| Rhodium (Rh) | C-H Alkylation / Hydroarylation | C2 | Highly selective C-H activation | nih.gov |

| Copper (Cu) | C-H Alkylation (Microwave-assisted) | C2 | Efficient and selective, uses N-oxides | nih.gov |

| Nickel (Ni) | C-H Phenylation | C2 | Uses organozinc reagents | nih.gov |

| Ruthenium (Ru) | C-H Arylation | Distal Positions | Arylation of aromatic amides | nih.gov |

| Iridium (Ir) | Annulation | Forms Quinoline Ring | Environmentally benign, broad functional group tolerance | organic-chemistry.org |

| Palladium (Pd) | Annulation | Forms Quinoline Ring | Annulation of o-iodo-anilines with propargyl alcohols | organic-chemistry.org |

Chemical Reactivity and Transformative Potential of the 6 Chloroquinoline 8 Carboxylate Moiety

Intramolecular and Intermolecular Reactivity of the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basic properties to the molecule, allowing it to participate in both intramolecular and intermolecular reactions. Intermolecularly, the nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, can modify the electronic properties and solubility of the quinoline ring system.

Furthermore, the quinoline nitrogen can be oxidized to form the corresponding N-oxide. This transformation alters the reactivity of the quinoline ring, often directing subsequent electrophilic substitution to different positions than the parent quinoline.

Nucleophilic Substitution Reactions at the C-6 Chlorine Position

The chlorine atom at the C-6 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than chloroquinolines with the halogen at the 2- or 4-positions. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. Various carbon-nitrogen and carbon-carbon bond-forming reactions can be achieved at this position, significantly increasing the molecular complexity.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of the C-6 position. The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of 6-aminoquinoline (B144246) derivatives. nih.govacs.orgwikipedia.org Similarly, the Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting the 6-chloroquinoline (B1265530) moiety with an organoboron compound in the presence of a palladium catalyst and a base. nih.govwikipedia.org These reactions are highly valued for their broad substrate scope and functional group tolerance.

| Reaction | Nucleophile/Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium catalyst, base | 6-Aminoquinolines |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids | Palladium catalyst, base | 6-Aryl/Vinylquinolines |

Chemical Transformations Involving the C-8 Carboxylate Ester Group

The methyl carboxylate group at the C-8 position is a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is generally performed by heating the ester in the presence of a strong acid, like hydrochloric or sulfuric acid, in an aqueous medium. The resulting 6-chloroquinoline-8-carboxylic acid is a key intermediate for the synthesis of other derivatives.

The methyl ester can be converted directly to an amide through aminolysis, which involves heating the ester with an amine. However, this reaction is often slow and may require harsh conditions. A more common and efficient method for amide formation involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a suitable coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This two-step process provides access to a wide array of amides with diverse functionalities.

The carbonyl group of the ester can be reduced to a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol, (6-chloroquinolin-8-yl)methanol. harvard.eduyoutube.comacs.org This is a robust and high-yielding transformation.

For the partial reduction of the ester to an aldehyde, a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly employed for this purpose. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. researchgate.netyoutube.com This method provides a valuable route to 6-chloroquinoline-8-carbaldehyde.

| Reaction | Reagent | Product |

|---|---|---|

| Full Reduction | Lithium Aluminum Hydride (LiAlH4) | (6-Chloroquinolin-8-yl)methanol |

| Partial Reduction | Diisobutylaluminum Hydride (DIBAL-H) | 6-Chloroquinoline-8-carbaldehyde |

Electrophilic Aromatic Substitution Regioselectivity and Scope

Electrophilic aromatic substitution (EAS) on the quinoline ring is a complex process due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring and the directing effects of the existing substituents. In acidic media, the quinoline nitrogen is protonated, further deactivating the ring system towards electrophilic attack.

For 6-chloroquinoline derivatives, the position of further substitution is influenced by both the chloro and the ester groups, as well as the inherent reactivity of the quinoline nucleus. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine ring. The chlorine atom is an ortho-, para-director, while the ester group is a meta-director.

Nitration of quinoline derivatives typically occurs on the benzene ring. For a 6-substituted quinoline, nitration often leads to a mixture of 5-nitro and 7-nitro isomers. cdnsciencepub.com The exact ratio of products can be influenced by the reaction conditions and the nature of the substituent at the 6-position. Halogenation reactions, such as bromination or chlorination, also tend to occur on the carbocyclic ring, with the regioselectivity being dependent on the specific reagents and conditions employed. usu.edursc.orgmdpi.com

Advanced Spectroscopic Characterization of Methyl 6 Chloroquinoline 8 Carboxylate

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the fundamental vibrational modes of a molecule. These methods are essential for identifying functional groups and characterizing the skeletal structure of the compound. The analysis is often supported by Density Functional Theory (DFT) calculations, which provide a theoretical framework for the assignment of observed vibrational bands. dergipark.org.trnih.gov

The vibrational spectrum of Methyl 6-chloroquinoline-8-carboxylate is complex, featuring contributions from the quinoline (B57606) ring system, the chloro substituent, and the methyl carboxylate group. The assignments are based on comparisons with related molecules, such as 6-chloroquinoline (B1265530), and established group frequencies. dergipark.org.tr

The quinoline ring gives rise to several characteristic vibrations. The C-H stretching modes of the aromatic protons are typically observed in the 3010–3072 cm⁻¹ region. dergipark.org.tr The in-plane and out-of-plane C-H bending vibrations appear in the ranges of 1000–1300 cm⁻¹ and 750–1000 cm⁻¹, respectively. dergipark.org.tr Ring stretching vibrations, involving C-C and C-N bonds, produce a series of bands in the 1300-1600 cm⁻¹ region, which are characteristic of the heterocyclic aromatic system. researchgate.net

The methyl carboxylate group introduces several distinct and intense vibrational modes. The most prominent is the C=O stretching vibration, which is expected to appear as a strong band in the FT-IR spectrum, typically around 1720-1740 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations from the ester linkage produce strong bands in the 1300-1150 cm⁻¹ region. The methyl group (-CH₃) itself contributes to C-H symmetric and asymmetric stretching modes near 2850-2960 cm⁻¹ and various bending modes.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Spectroscopy Type |

|---|---|---|---|

| 3072 - 3010 | ν(C-H) | Aromatic C-H Stretching | FT-IR, FT-Raman |

| 2960 - 2850 | ν(C-H) | Methyl C-H Stretching | FT-IR, FT-Raman |

| 1740 - 1720 | ν(C=O) | Carbonyl Stretching (Ester) | FT-IR |

| 1600 - 1450 | ν(C=C), ν(C=N) | Quinoline Ring Skeletal Stretching | FT-IR, FT-Raman |

| 1450 - 1430 | δ(CH₃) | Methyl Asymmetric Bending | FT-IR |

| 1300 - 1150 | ν(C-O) | Ester C-O Stretching | FT-IR |

| 1300 - 1000 | δ(C-H) | In-plane C-H Bending | FT-IR, FT-Raman |

| 1000 - 750 | γ(C-H) | Out-of-plane C-H Bending | FT-IR |

| 640 - 600 | ν(C-Cl) | C-Cl Stretching | FT-IR, FT-Raman |

The carbon-chlorine (C-Cl) stretching vibration provides a key spectroscopic marker for the presence and location of the chlorine atom on the quinoline ring. For 6-chloroquinoline, the C-Cl stretching modes have been observed and calculated to be in the region of 600-640 cm⁻¹. dergipark.org.tr The presence of the electronegative nitrogen atom in the quinoline ring can influence the position of these modes. dergipark.org.tr In this compound, the C-Cl stretching vibration is expected to be a strong band in this region of the FT-IR and FT-Raman spectra, confirming the halogen substitution at the C6 position.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative positions of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent aromatic protons and the methyl ester protons. The aromatic region (typically δ 7.5-9.0 ppm) will feature signals for the five protons on the quinoline ring system. Protons on the pyridine (B92270) ring (H2, H3, H4) generally appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The protons on the benzene (B151609) ring (H5, H7) will be influenced by both the chloro and methyl carboxylate substituents. The H5 and H7 protons are expected to appear as doublets, split by their meta-coupling to each other. The methyl ester protons will appear as a sharp singlet, typically in the δ 3.9-4.1 ppm region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show 11 distinct signals. The carbonyl carbon of the ester is the most downfield signal, expected around δ 165-170 ppm. The nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-155 ppm), with their specific shifts influenced by the attached substituents. The carbon bearing the chlorine atom (C6) and the carbon bearing the ester group (C8) will show significant shifts. The methyl carbon of the ester group will appear at high field, typically around δ 52-54 ppm.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| H2 | ¹H | ~8.9 | dd (Doublet of doublets) |

| H3 | ¹H | ~7.6 | dd (Doublet of doublets) |

| H4 | ¹H | ~8.2 | dd (Doublet of doublets) |

| H5 | ¹H | ~8.0 | d (Doublet) |

| H7 | ¹H | ~7.8 | d (Doublet) |

| -OCH₃ | ¹H | ~4.0 | s (Singlet) |

| C=O | ¹³C | ~166 | Ester carbonyl |

| C2, C4, C8a | ¹³C | 140 - 155 | Aromatic C-H and C-N |

| C5, C6, C7, C8, C4a | ¹³C | 121 - 138 | Aromatic C-H and C-Cl |

| C3 | ¹³C | ~122 | Aromatic C-H |

| -OCH₃ | ¹³C | ~53 | Methyl ester carbon |

To complement and confirm experimental NMR data, computational methods are frequently employed. The Gauge-Invariant Atomic Orbital (GIAO) method is a robust approach for calculating theoretical NMR chemical shifts. researchgate.net This method involves first optimizing the molecular geometry using a suitable level of theory (e.g., DFT with the B3LYP functional) and then calculating the nuclear magnetic shielding tensors for this optimized structure. worktribe.comresearchgate.net

The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield theoretical chemical shifts. These predicted values are often in excellent correlation with experimental data, providing a powerful tool for the definitive assignment of complex spectra and for distinguishing between potential isomers. worktribe.comresearchgate.net For a molecule like this compound, the GIAO method can be used to predict the precise chemical shifts of each proton and carbon, aiding in the complete and accurate interpretation of the experimental ¹H and ¹³C NMR spectra. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. The spectrum of quinoline and its derivatives is characterized by several absorption bands originating from π → π* transitions within the aromatic system. dergipark.org.tr

The UV-Vis spectrum of this compound is expected to display multiple absorption bands, similar to those of the parent quinoline system, which are often labeled as α, p, and β bands (in Clar's notation) or ¹Lₑ, ¹Lₐ, and ¹Bₑ bands (in Platt's notation). These bands arise from π → π* electronic transitions. The presence of the chlorine atom and the methyl carboxylate group, both acting as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted quinoline. dergipark.org.tr Time-dependent DFT (TD-DFT) calculations are often used to model the electronic absorption properties and aid in the assignment of these transitions. researchgate.netbohrium.com

| Approx. λmax (nm) | Transition Type | Band Designation |

|---|---|---|

| ~320 | π → π | ¹Lₐ (p-band) |

| ~280 | π → π | ¹Lₑ (α-band) |

| ~230 | π → π* | ¹Bₑ (β-band) |

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. While specific, detailed research findings on the mass spectrometric fragmentation of this compound are not extensively available in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical structures, such as substituted quinolines and aromatic methyl esters. cdnsciencepub.comchempap.org

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion (M•+), which then undergoes a series of fragmentation reactions to produce a unique mass spectrum.

Molecular Ion Identification

For this compound, the molecular ion peak is expected to be a significant feature in the mass spectrum, reflecting the relative stability of the aromatic quinoline core. cdnsciencepub.com A key characteristic for the identification of this compound is the presence of a distinct isotopic pattern for the molecular ion due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). libretexts.org This would result in two prominent peaks in the molecular ion region, separated by two mass-to-charge (m/z) units:

M•+ peak: corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]•+ peak: corresponding to the molecule with the ³⁷Cl isotope, with an intensity of approximately one-third of the M•+ peak. chemguide.co.ukwhitman.edu

Proposed Fragmentation Pathways

Following ionization, the molecular ion of this compound is expected to undergo fragmentation primarily influenced by the methyl ester group and the chloro-substituted quinoline ring. The principal fragmentation pathways are likely to involve the following cleavages:

Loss of the Methoxy (B1213986) Radical (•OCH₃): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of the methoxy radical. whitman.edumiamioh.edu This would result in the formation of a stable acylium ion.

Loss of the Methyl Radical (•CH₃): While less common for methyl esters compared to the loss of the alkoxy group, the expulsion of a methyl radical from the ester functionality can also occur. miamioh.edu

Loss of Carbon Monoxide (CO): Subsequent to the loss of the methoxy radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide. This is a characteristic fragmentation for many aromatic carbonyl compounds.

Fragmentation of the Quinoline Ring: The quinoline ring system itself is known to be relatively stable, but it can undergo characteristic fragmentation. A notable fragmentation pathway for quinoline and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN). cdnsciencepub.comchempap.orgrsc.org

Loss of the Chlorine Radical (•Cl): The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical. The resulting fragment would no longer exhibit the characteristic M+2 isotopic pattern.

These proposed fragmentation pathways allow for the structural characterization of this compound by identifying the specific masses of the resulting fragment ions.

Interactive Data Table of Proposed Mass Spectrometric Fragments

The following table summarizes the key ions that are proposed to be observed in the electron ionization mass spectrum of this compound, based on the likely fragmentation pathways.

| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Neutral Loss | Fragmentation Pathway |

| [M]•+ | 221 | - | Molecular Ion |

| [M+2]•+ | 223 | - | Molecular Ion with ³⁷Cl |

| [M - •OCH₃]+ | 190 | •OCH₃ | Loss of methoxy radical from the ester |

| [M - •CH₃]+ | 206 | •CH₃ | Loss of methyl radical from the ester |

| [M - •OCH₃ - CO]+ | 162 | •OCH₃, CO | Loss of CO from the acylium ion |

| [M - HCN]•+ | 194 | HCN | Loss of hydrogen cyanide from the quinoline ring |

| [M - •Cl]+ | 186 | •Cl | Loss of chlorine radical |

This systematic analysis of the molecular ion and its fragment ions provides a robust method for the molecular identification and structural elucidation of this compound.

Computational and Quantum Chemical Investigations of Methyl 6 Chloroquinoline 8 Carboxylate Systems

Application of Density Functional Theory (DFT) in Quinoline (B57606) Chemistry

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying quinoline and its derivatives. researchgate.netdergipark.org.tr This method is favored for its balance of accuracy and computational efficiency, making it suitable for investigating the electronic structure and properties of medium to large-sized molecules. nih.gov DFT calculations are used to determine optimized molecular geometries, predict spectroscopic data, and analyze chemical reactivity, providing a comprehensive understanding of the molecule's behavior. bohrium.comtandfonline.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), researchers can calculate the lowest energy arrangement of atoms in Methyl 6-chloroquinoline-8-carboxylate. researchgate.netdergipark.org.tr This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths for 6-Chloroquinoline (B1265530) (B3LYP/6-311++G(d,p)) This table shows data for a related compound to illustrate the output of DFT geometry optimization.

| Bond | Calculated Bond Length (Å) |

|---|---|

| C1-C2 | 1.416 |

| C1-N12 | 1.373 |

| C2-C3 | 1.366 |

| C5-C6 | 1.417 |

| C6-Cl17 | 1.751 |

Source: Adapted from experimental and computational studies on 6-chloroquinoline. dergipark.org.tr

DFT calculations are highly effective in predicting various types of molecular spectra. These theoretical spectra are invaluable for interpreting and validating experimental data, helping to assign specific spectral features to corresponding molecular motions or electronic transitions. researchgate.netbohrium.com

Theoretical vibrational frequencies for this compound can be calculated using DFT. These frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectroscopy. nih.gov The calculated spectrum helps in the definitive assignment of complex experimental spectra. For example, specific vibrational modes such as C-Cl stretching, C=O stretching of the carboxylate group, and various aromatic C-H and C=C stretching and bending modes can be identified. dergipark.org.tr Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches, bends, and torsions to each vibrational mode. researchgate.net Table 2 provides examples of calculated and experimental vibrational frequencies for key modes in 6-chloroquinoline, demonstrating the typical accuracy of such predictions. dergipark.org.tr

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 6-Chloroquinoline This table shows data for a related compound to illustrate the prediction of vibrational spectra.

| Vibrational Mode Assignment | Calculated Frequency (B3LYP) | Experimental FT-IR Frequency |

|---|---|---|

| Aromatic C-H stretch | 3074 | 3070 |

| Aromatic C=C stretch | 1615 | 1616 |

| C-Cl stretch | 637 | 639 |

Source: Adapted from spectroscopic studies of 6-chloroquinoline. dergipark.org.tr

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netbohrium.com By computing the magnetic shielding tensors for each atom in the optimized structure of this compound, a theoretical NMR spectrum can be generated. This is particularly useful for assigning signals in complex experimental spectra and for confirming the chemical structure. The calculated chemical shifts are typically compared with experimental values, often showing a strong linear correlation, which validates both the computational model and the experimental structure determination. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of molecules. illinois.edu This method allows for the calculation of the vertical excitation energies, oscillator strengths, and key molecular orbitals involved in electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.net For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and identify the nature of the transitions, such as π → π* or n → π*. dergipark.org.trbohrium.com Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of these electronic transitions. researchgate.net

Theoretical Prediction and Validation of Spectroscopic Data

Quantum Mechanical Analysis of Electronic Structure and Reactivity

Quantum mechanical calculations provide a detailed picture of the electronic landscape of a molecule, which is fundamental to understanding its chemical reactivity.

The analysis of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom and the carbonyl oxygen, and positive potential around the hydrogen atoms. researchgate.netnih.gov This information is invaluable for predicting how the molecule will interact with other reagents and biological targets. nih.gov Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from FMO energies to quantify the molecule's reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a simplified yet powerful framework for predicting the reactivity and kinetic stability of molecules. dergipark.org.tr This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For this compound, density functional theory (DFT) calculations can be employed to determine the energies of these frontier orbitals. Based on studies of similar quinoline derivatives, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would also be located on the aromatic system, particularly with contributions from the electron-withdrawing chloro and carboxylate groups.

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, provide valuable insights into the global and local reactivity of the molecule.

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it signifies the energy released upon gaining an electron.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Determined by η = (I - A) / 2, it indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), it quantifies the molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = μ2 / 2η (where μ is the electronic chemical potential, μ ≈ -χ), it measures the electrophilic power of a molecule.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |

| HOMO-LUMO Energy Gap | ΔE | 4.70 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Global Softness | S | 0.213 |

| Electrophilicity Index | ω | 3.67 |

These reactivity descriptors are instrumental in predicting how this compound will interact with other chemical species, guiding the design of synthetic routes and the understanding of its potential biological activity.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, offering crucial insights into its reactivity and intermolecular interactions. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP surface would reveal distinct regions of positive and negative potential. The electronegative nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group are expected to be surrounded by regions of negative potential (red), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic ring and the methyl group would exhibit positive potential (blue), rendering them susceptible to interactions with nucleophiles. The chloro substituent, being electronegative, will also influence the electron distribution on the quinoline ring.

Understanding the MEP surface is particularly valuable in predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding and crystal packing. While a specific MEP map for this compound is not available in the provided search results, a qualitative description based on its functional groups can be provided.

Key Features of the Expected EPS Map:

Negative Potential (Red): Concentrated around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Localized on the hydrogen atoms of the quinoline ring and the methyl group of the ester.

Influence of Chlorine: The electron-withdrawing nature of the chlorine atom will likely lead to a more positive potential on the adjacent carbon atoms of the quinoline ring.

The MEP surface serves as a predictive tool for understanding the molecule's reactivity towards different reagents and its potential binding modes with biological macromolecules. researchgate.net

Topological Analysis of Electron Density (e.g., Bader's QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms and the chemical bonds between them. This approach is based on the topology of the electron density, ρ(r), a scalar field that can be analyzed to reveal critical points where the gradient of the electron density is zero.

The key concepts in QTAIM analysis include:

Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide information about the nature and strength of the chemical bond.

Laplacian of the Electron Density (∇²ρ): This scalar field indicates where the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). For covalent bonds, ∇²ρBCP is typically negative, indicating a sharing of electrons. For ionic bonds and weaker interactions like hydrogen bonds, ∇²ρBCP is positive.

Atomic Basins: QTAIM partitions the molecular space into distinct atomic regions, or basins, allowing for the calculation of various atomic properties, such as atomic charges and energies.

A QTAIM analysis of this compound would allow for a detailed characterization of all the chemical bonds within the molecule. For instance, the C-Cl bond would be expected to exhibit characteristics of a polar covalent bond. The bonds within the aromatic quinoline ring would show features of delocalized covalent bonding. Furthermore, QTAIM can be used to identify and characterize non-covalent interactions, such as intramolecular hydrogen bonds, if present.

While no specific QTAIM studies on this compound were found, the table below presents hypothetical but representative QTAIM parameters for key bonds, based on values typically observed for similar organic molecules.

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Character |

|---|---|---|---|

| C-C (aromatic) | ~0.30 | ~ -0.80 | Covalent |

| C-N (aromatic) | ~0.32 | ~ -0.90 | Polar Covalent |

| C-Cl | ~0.15 | ~ +0.10 | Polar Covalent |

| C=O | ~0.40 | ~ -1.20 | Polar Covalent |

| C-O | ~0.25 | ~ -0.60 | Polar Covalent |

This type of analysis provides a fundamental understanding of the electronic structure and bonding in the molecule, complementing the insights gained from FMO theory and EPS mapping.

Computational Acidity (pKa) and Basicity Determinations

The acidity and basicity of a molecule are fundamental properties that govern its behavior in different chemical and biological environments. The pKa value is a quantitative measure of the strength of an acid in solution. For this compound, there are two main sites of interest for protonation/deprotonation: the basic nitrogen atom of the quinoline ring and the potential acidity of protons on the aromatic ring, though the latter is significantly less likely under normal conditions. The ester group itself is not typically considered acidic or basic in this context.

Computational methods, particularly those combining quantum mechanics with continuum solvation models (like PCM or SMD), have become increasingly reliable for predicting pKa values. The general approach involves calculating the Gibbs free energy change (ΔG) for the protonation or deprotonation reaction in the gas phase and in solution.

For the basicity of the quinoline nitrogen, the relevant equilibrium is:

Quinoline-H+ ⇌ Quinoline + H+

The pKa of the conjugate acid (Quinoline-H+) can be calculated using thermodynamic cycles that relate the gas-phase proton affinity to the solution-phase pKa. The presence of the electron-withdrawing chloro and methyl carboxylate groups is expected to decrease the basicity of the nitrogen atom compared to unsubstituted quinoline. The chloro group at the 6-position exerts an inductive electron-withdrawing effect, reducing the electron density on the nitrogen and making it a weaker base. The methyl carboxylate group at the 8-position will also have an electron-withdrawing effect.

While a precise computationally determined pKa for this compound is not available in the literature reviewed, we can estimate its pKa based on experimental data for related compounds. The pKa of quinoline is approximately 4.9. For 6-chloroquinoline, the pKa is around 3.8, demonstrating the electron-withdrawing effect of the chlorine atom. The additional electron-withdrawing ester group at the 8-position would likely lower the pKa further.

| Compound | Experimental pKa (of conjugate acid) |

|---|---|

| Quinoline | ~4.9 |

| 6-Chloroquinoline | ~3.8 |

| This compound | Estimated ~3.0 - 3.5 |

Accurate computational pKa predictions are vital for understanding the ionization state of a molecule at physiological pH, which is a critical determinant of its solubility, membrane permeability, and interaction with biological targets.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.

The quinoline ring is generally electron-deficient, which can facilitate nucleophilic attack, particularly when activated by electron-withdrawing groups. The chloro substituent at the 6-position is a potential site for substitution by various nucleophiles. A computational investigation of such a reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and the nucleophile) and the expected product are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the PES.

Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state indeed connects the desired reactants and products.

For the nucleophilic substitution of the chlorine atom, a plausible mechanism would involve the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine, temporarily disrupting the aromaticity of the ring. This is followed by the departure of the chloride ion to restore the aromatic system.

A hypothetical energy profile for a nucleophilic substitution reaction on this compound is depicted below, illustrating the energetic landscape of the reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 (TS1) | [Formation of Meisenheimer intermediate] | +15.0 |

| Intermediate | Meisenheimer Complex | +5.0 |

| Transition State 2 (TS2) | [Loss of Chloride] | +12.0 |

| Products | Methyl 6-(Nu)quinoline-8-carboxylate + Cl- | -10.0 |

Such computational studies provide a molecular-level understanding of reaction pathways, enabling the rational design of reaction conditions and the prediction of product distributions. rsc.org

Design and Synthesis of Functionalized Derivatives and Analogues of Methyl 6 Chloroquinoline 8 Carboxylate

Strategic Modifications of the Quinoline (B57606) Framework

The reactivity of the quinoline ring allows for modifications at several positions. Late-stage modification of biologically active scaffolds is an efficient strategy for generating molecular diversity. nih.gov For the quinoline framework, key reaction sites include the nitrogen atom and various carbon atoms on both the pyridine (B92270) and benzene (B151609) rings.

N-1 Alkylation: The nitrogen atom of the quinoline ring can be alkylated. For instance, chloroquine (B1663885) has been alkylated at the quinoline nitrogen using a quaternary ammonium (B1175870) salt in the presence of potassium carbonate. nih.gov This introduces a positive charge and can significantly alter the molecule's solubility and biological interactions.

C-3 Modifications: The C-3 position of the quinoline ring is susceptible to electrophilic and radical substitution. Chloroquine, for example, undergoes radical iodination at the C-3 position when treated with N-iodosuccinimide and trifluoroperoxyacetic acid. nih.gov This position can also be labeled with tritium (B154650) for metabolic studies using a supported fluorinated sulfonic acid catalyst. nih.gov

C-7 Modifications: The chlorine atom at C-7 in 4,7-dichloroquinolines is susceptible to nucleophilic aromatic substitution. This reactivity has been exploited in reactions with nucleophiles like thioureas to generate new derivatives. nih.gov While the target molecule is chlorinated at C-6, similar principles of nucleophilic substitution can be applied, although the reactivity may differ based on the electronic effects of the substituents at C-8.

These strategic modifications allow for the systematic exploration of the chemical space around the quinoline core, enabling the synthesis of derivatives with tailored properties.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods in the pharmaceutical industry. rsc.org This reaction is valued for its broad substrate scope, high functional group tolerance, and the commercial availability of a large number of boronic acids and esters. rsc.org

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The catalytic cycle generally involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., the C-Cl bond at the 6-position of the quinoline) to form a Pd(II) species. libretexts.orgyonedalabs.com

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. yonedalabs.com

For chloroquinolines, the reactivity in oxidative addition is generally lower than for the corresponding bromo- or iodo-quinolines (reactivity order: I > Br > Cl). yonedalabs.comresearchgate.net However, the appropriate choice of palladium catalyst, ligands, and reaction conditions can facilitate the coupling of aryl chlorides. rsc.org For example, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura reaction can be selectively performed at the more reactive bromo position. rsc.org This allows for sequential couplings to build molecular complexity.

| Reaction Type | Catalyst/Reagents | Substrate Position | Product | Key Features |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) catalyst, Base, Arylboronic acid | C-6 (Cl) | 6-Aryl-quinoline-8-carboxylate | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. rsc.org |

| Heck Coupling | Pd catalyst, Base | C-6 (Cl) | 6-Alkenyl-quinoline-8-carboxylate | Couples aryl halides with alkenes. |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | C-6 (Cl) | 6-Alkynyl-quinoline-8-carboxylate | Couples aryl halides with terminal alkynes. nih.gov |

This table presents potential cross-coupling reactions applicable to the C-6 chloro position of Methyl 6-chloroquinoline-8-carboxylate based on established methodologies for similar substrates.

Synthesis of Poly-substituted and Condensed Quinoline Systems

Starting from functionalized quinolines like this compound, more complex poly-substituted and condensed heterocyclic systems can be constructed. These advanced structures often exhibit unique biological activities.

One powerful strategy involves the annulation of 2-styrylanilines with β-keto esters, which can be promoter-regulated to selectively produce different types of polysubstituted quinolines, such as 2-alkylquinolines or quinoline-2-carboxylates. rsc.org While not a direct modification of the starting compound, this highlights methods for building highly substituted quinoline cores from the ground up.

Furthermore, existing quinoline derivatives can be used as building blocks for condensed systems. For instance, pyrimido[4,5-b]quinolines have been synthesized via microwave-assisted reactions, demonstrating an efficient method for fusing a pyrimidine (B1678525) ring onto the quinoline framework. nuph.edu.ua Similarly, pyrazolo[3,4-b]quinolines can be prepared, showcasing the versatility of quinoline precursors in constructing fused heterocyclic systems. nuph.edu.ua These reactions often involve transforming existing functional groups on the quinoline ring into reactive sites for cyclization.

Functional Group Interconversions at C-6 and C-8

The chloro group at C-6 and the methyl ester at C-8 are key functional handles that can be readily converted into other groups, significantly expanding the range of accessible derivatives.

At the C-6 Position: The chlorine atom can be replaced through nucleophilic aromatic substitution reactions. Chloroquinolines have been shown to react with various nucleophiles. mdpi.comresearchgate.net

Amination: Reaction with amines can introduce substituted amino groups.

Thiolation: Reaction with thiols or thiourea (B124793) can lead to the formation of quinolinethiones or thioethers. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one reacts with thiourea to form the corresponding thione. researchgate.net

Azidation: Displacement with sodium azide (B81097) introduces an azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or into a phosphazene. mdpi.com

At the C-8 Position: The methyl ester at C-8 can undergo a variety of classic ester transformations.

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) followed by acidification will yield the corresponding carboxylic acid, 6-chloroquinoline-8-carboxylic acid.

Amidation: The ester can be converted directly to an amide by heating with an amine (aminolysis) or by first converting it to the carboxylic acid and then coupling with an amine using standard peptide coupling reagents.

Reduction: The ester can be reduced to a primary alcohol (8-(hydroxymethyl)-6-chloroquinoline) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can produce different esters.

| Position | Initial Group | Reagents | Resulting Group | Reaction Type |

| C-6 | -Cl | R-NH₂ | -NHR | Nucleophilic Aromatic Substitution |

| C-6 | -Cl | NaN₃ | -N₃ | Nucleophilic Aromatic Substitution mdpi.com |

| C-6 | -Cl | R-SH / Base | -SR | Nucleophilic Aromatic Substitution mdpi.com |

| C-8 | -COOCH₃ | NaOH, then H₃O⁺ | -COOH | Saponification/Hydrolysis |

| C-8 | -COOCH₃ | LiAlH₄ | -CH₂OH | Reduction |

| C-8 | -COOCH₃ | R₂NH | -CONR₂ | Aminolysis/Amidation |

This table summarizes common functional group interconversions possible at the C-6 and C-8 positions.

Preparation of Chloroquinoline-8-carboxylic Acid Analogues and Their Esters

The synthesis of chloroquinoline-8-carboxylic acid analogues often starts from simpler precursors. A common route involves the oxidation of an 8-methylquinoline (B175542) derivative. For example, 7-chloroquinoline-8-carboxylic acids can be prepared by the direct oxidation of the corresponding 7-chloro-8-methylquinoline (B132762) compound using nitric acid in the presence of sulfuric acid and a heavy metal catalyst like vanadium(V) oxide. google.com This method provides a direct pathway to the carboxylic acid, which can then be esterified.

Esterification of the final chloroquinoline-8-carboxylic acid is typically straightforward, often accomplished by reaction with an alcohol (e.g., methanol (B129727) for the methyl ester) under acidic conditions or by using other standard esterification reagents like diazomethane. nuph.edu.ua

Innovations in Synthetic Methodology for Quinoline Esters

Continuous Flow Synthesis and Reactor Design for Scalability

Continuous flow chemistry has emerged as a powerful technique for the synthesis of quinolines, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. numberanalytics.comresearchgate.net This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. numberanalytics.com

One notable application is a continuous photochemical process that yields a variety of quinoline (B57606) products through an alkene isomerization and cyclocondensation cascade. vapourtec.comresearchgate.net This process has been shown to generate substituted quinolines in high yields with throughputs exceeding one gram per hour, demonstrating its potential for scalable production. researchgate.netvapourtec.comresearchgate.net The design of the flow reactor is crucial; systems like the Vapourtec UV-150, Uniqsis PhotoSyn, and Corning photoreactors have been specifically developed to facilitate such photochemical reactions in a continuous mode. researchgate.net For instance, a safe and scalable continuous flow method for the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles has been developed to produce 3-cyano substituted quinolines within minutes. acs.org

The scalability of these reactors is a key advantage. For example, the hydrodynamic properties of a micromesh reactor can be maintained at higher production rates by stacking multiple units, ensuring that reaction performance remains consistent during scale-up. acs.org This approach overcomes the limitations of batch reactors, where maintaining consistent hydrodynamics and managing issues like impeller flooding can be challenging. acs.orgacs.org Gas-phase continuous flow processes have also been explored for quinoline synthesis, further expanding the toolkit for large-scale production. researchgate.net This precise control over reaction parameters such as temperature, pressure, and residence time leads to improved product yields and purity. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Quinoline Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Challenging, often requires re-optimization | Straightforward, "scaling-out" by parallelization |

| Safety | Higher risk with large volumes of reagents | Enhanced safety, small reaction volumes |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, excellent temperature control |

| Mass Transfer | Can be limiting, especially in multiphasic systems | Superior mixing and mass transfer |

| Reproducibility | Can vary between batches | High, due to precise process control |

| Typical Throughput | Varies | >1 gram/hour demonstrated for some processes vapourtec.comresearchgate.net |

Principles of Sustainable Chemistry in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into quinoline synthesis to minimize environmental impact and enhance economic viability. benthamdirect.com This involves a focus on catalytic efficiency and judicious solvent selection to reduce waste and energy consumption. numberanalytics.comijpsjournal.com

Catalytic Efficiency: The development of highly efficient and recyclable catalysts is a cornerstone of sustainable quinoline synthesis. numberanalytics.com Transition metal complexes, particularly those based on palladium and copper, are widely used due to their high efficacy in facilitating cross-coupling and cyclization reactions. numberanalytics.com However, there is a growing emphasis on replacing expensive and potentially toxic heavy metals with more abundant and benign alternatives like iron, cobalt, and nickel. organic-chemistry.org Single-atom iron catalysts, for example, have demonstrated superior performance in acceptorless dehydrogenative coupling for quinoline synthesis compared to traditional systems. organic-chemistry.org

Metal-free heterogeneous catalysts are also gaining prominence. nih.gov A catalyst featuring Brønsted acid sites within a layered graphitic carbon nitride (g-C3N4) structure has shown remarkable activity and recyclability in the Friedländer synthesis of quinolines. nih.gov Nanocatalysts offer another avenue for green synthesis, providing high surface area and unique catalytic properties that can lead to excellent yields under mild conditions. nih.gov For example, a one-pot, three-component reaction using an IRMOF-3/PSTA/Cu nanomaterial as a catalyst synthesized various quinoline derivatives in 85–96% yields. nih.gov

Solvent Selection: Traditional quinoline synthesis often employs hazardous organic solvents. tandfonline.com Green chemistry promotes the use of environmentally benign alternatives. tandfonline.com Water is an ideal green solvent, and several one-pot syntheses of quinoline derivatives have been successfully performed in aqueous media. tandfonline.com Other green solvents include ethanol, isopropanol, ionic liquids, and deep eutectic solvents (DES), which are biodegradable and often derived from renewable resources. ijpsjournal.comtandfonline.com Solvent-free, or neat, reaction conditions represent the ideal scenario, completely eliminating solvent waste. ijpsjournal.comtandfonline.com Microwave-assisted synthesis is often employed in conjunction with green solvents or solvent-free conditions to accelerate reaction times and improve energy efficiency. benthamdirect.comtandfonline.commdpi.com

Table 2: Green Solvents and Catalysts in Quinoline Synthesis

| Green Approach | Example | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity, biodegradability, lower environmental impact | tandfonline.com |

| Heterogeneous Catalysts | Brønsted acid functionalized g-C3N4 | Metal-free, recyclable, high surface acidity | nih.gov |

| Nanocatalysts | IRMOF-3/PSTA/Cu | High efficiency (85-96% yields), mild conditions, reusability | nih.gov |

| Biocatalysis | Enzymes and microorganisms | High selectivity, reduced waste, renewable | numberanalytics.com |

| Microwave-Assisted | Skraup reaction in water | Rapid reaction times, energy efficiency, often solvent-free | tandfonline.commdpi.com |

Cascade and Tandem Reactions for Enhanced Synthetic Efficiency

A variety of cascade reactions have been developed for quinoline synthesis. For example, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an additive-free and rapid route to multiply substituted quinolines. organic-chemistry.org This method proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Copper-catalyzed cascade reactions are also prevalent, such as an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to form 2-substituted quinolines. organic-chemistry.org Another copper-catalyzed approach enables the synthesis of aza-fused polycyclic quinolines through a sequence of intermolecular condensation followed by intramolecular C-N coupling. acs.org

Tandem processes have also proven effective. A notable example is a tandem photoisomerization-cyclization process that can be performed in continuous flow, converting amino-enone substrates into quinoline scaffolds. vapourtec.comresearchgate.net Another strategy involves a one-pot tandem process combining a Michael addition–cyclization condensation catalyzed by a Lewis acid with a subsequent desulfurization step to yield quinolines from o-aminothiophenol and 1,3-ynones. rsc.org These multi-reaction sequences streamline the synthetic process, making the construction of the quinoline core more efficient and sustainable. nih.govnih.gov

Table 3: Examples of Cascade and Tandem Reactions in Quinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Cascade | Aryl diazonium salts, nitriles, alkynes | Additive-free, 60°C | Multiply substituted quinolines | organic-chemistry.org |

| Decarboxylative Cascade | Aryl aldehydes, anilines, acrylic acid | Copper catalyst | 2-Substituted quinolines | organic-chemistry.org |

| Tandem Photoisomerization-Cyclization | Amino-enone substrates | Photochemical (LED), continuous flow | Substituted quinolines | vapourtec.com |

| Cascade Annulation | 2-azidobenzaldehydes, nitroalkenes | Copper catalyst | 3-NO2 quinolines | nih.gov |

| Tandem Michael Addition-Cyclization | o-aminothiophenol, 1,3-ynones | Cp2ZrCl2 / I2 | Substituted quinolines | rsc.org |

Future Directions and Emerging Paradigms in Methyl 6 Chloroquinoline 8 Carboxylate Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Combes, and Doebner-Miller reactions, often require harsh conditions and can result in low yields and a lack of regioselectivity. rsc.org Future research will focus on developing greener, more atom-economical, and highly selective synthetic pathways.

Key areas of development include:

Advanced Catalysis: The use of novel catalysts, such as modified USY zeolites, is a promising avenue. rsc.orgrsc.org These catalysts can offer higher conversion rates and selectivity under milder reaction conditions. The development of catalysts that can facilitate one-pot reactions from simple starting materials, like the synthesis of quinolines from aniline (B41778) and propanol, will be a significant focus. rsc.orgrsc.org

Oxidative Annulation Strategies: Recent advancements in transition metal catalysis and photoredox chemistry have enabled efficient C-H bond activation and photo-induced cyclization methods for quinoline synthesis. mdpi.com These strategies offer high efficiency and broad substrate tolerance, providing a powerful toolkit for creating complex quinoline derivatives. mdpi.com